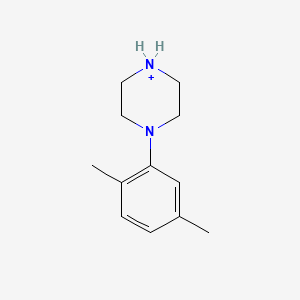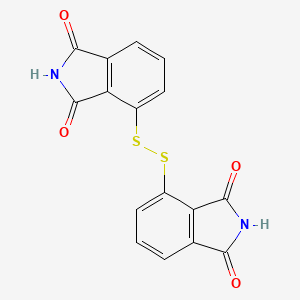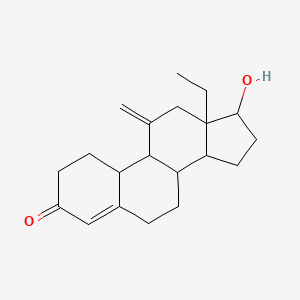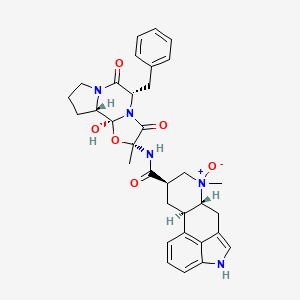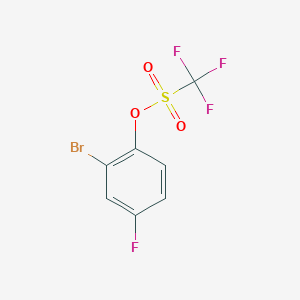
2-Bromo-4-fluorophenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluorophenyl trifluoromethanesulfonate is a heterocyclic organic compound with the molecular formula C7H3BrF4O3S and a molecular weight of 323.06 g/mol . It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorophenyl trifluoromethanesulfonate typically involves the reaction of 2-Bromo-4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine and fluorine atoms on the aromatic ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted aromatic compounds where the bromine or fluorine atoms are replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Applications De Recherche Scientifique
2-Bromo-4-fluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluorophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions . The bromine and fluorine atoms on the aromatic ring also contribute to its reactivity by stabilizing the transition state during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-4-fluorophenyl trifluoromethanesulfonate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which enhances its reactivity and makes it a versatile reagent in various chemical reactions . The trifluoromethanesulfonate group also provides excellent leaving group properties, making it highly effective in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C7H3BrF4O3S |
|---|---|
Poids moléculaire |
323.06 g/mol |
Nom IUPAC |
(2-bromo-4-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-3-4(9)1-2-6(5)15-16(13,14)7(10,11)12/h1-3H |
Clé InChI |
GQAILPHAWKCIEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


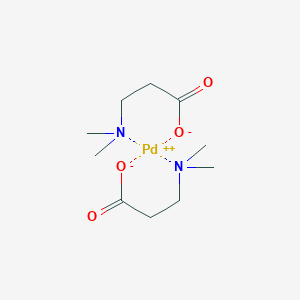
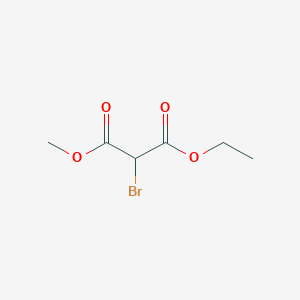
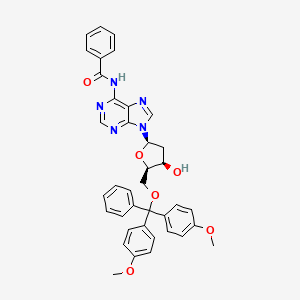
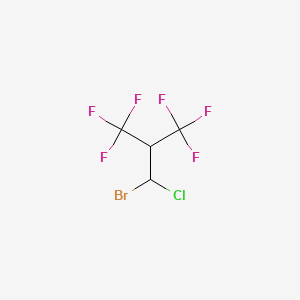
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
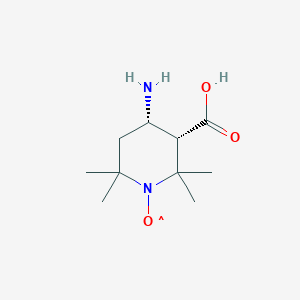
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
